2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization.
Substitution Reactions: The triazole ring is then subjected to substitution reactions to introduce the 4-chlorophenyl and 4-methylphenyl groups.
Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, typically using thiol reagents.
Hydrazide Formation: The final step involves the condensation of the triazole derivative with an appropriate hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced triazole derivatives.
Substitution Products: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide lies in its specific combination of functional groups and structural features. The presence of both the triazole and pyrazole rings, along with the sulfanyl and hydrazide moieties, provides a unique chemical scaffold that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C29H26ClN7OS |
---|---|
Molecular Weight |
556.1 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H26ClN7OS/c1-19-9-15-24(16-10-19)36-28(22-11-13-23(30)14-12-22)33-34-29(36)39-18-27(38)32-31-17-26-20(2)35-37(21(26)3)25-7-5-4-6-8-25/h4-17H,18H2,1-3H3,(H,32,38)/b31-17+ |
InChI Key |
SJQYPPGINQBGIU-KBVAKVRCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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